![molecular formula C15H15N3O4 B2365108 N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1105198-98-8](/img/structure/B2365108.png)
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic molecule that contains a pyridazinone ring, a propyl linker, and a benzo[d][1,3]dioxole moiety. Pyridazinones are a class of organic compounds that have been studied for their potential therapeutic applications . The benzo[d][1,3]dioxole moiety is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds have been synthesized using various strategies. For instance, the total synthesis of aporphine alkaloids with a benzo[d][1,3]dioxole structure feature was established using Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using spectroscopic methods such as 1H NMR and 13C NMR, as well as crystallography analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. The pyridazinone ring, for example, could potentially undergo various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using various analytical techniques. For example, the thermal behavior of related benzodioxole derivatives has been studied .Scientific Research Applications
Synthesis and Pharmacological Activities
Research into the synthesis of benzoxazole derivatives and related compounds has shown that these molecules have important pharmacological activities. For example, the microwave-assisted synthesis of benzoxazoles derivatives is highlighted as an efficient method for creating compounds with significant medicinal chemistry applications (Özil & Menteşe, 2020). This method offers a quicker research avenue in modern chemistry compared to conventional heating methods.
Antioxidant and Anti-inflammatory Properties
The development of new compounds for antioxidant and anti-inflammatory applications is a critical area of research. For instance, synthetic phenolic antioxidants have been studied for their environmental occurrence, human exposure, and toxicity, suggesting a need for developing novel SPAs with low toxicity (Liu & Mabury, 2020). Additionally, compounds with benzoxazole structures have been evaluated for their antimicrobial and cytotoxic activities, offering potential as central nervous system acting drugs (Saganuwan, 2020).
Environmental and Biomedical Applications
The use of redox mediators in conjunction with oxidoreductive enzymes presents a novel approach to treating organic pollutants in wastewater, showcasing the environmental applications of these compounds (Husain & Husain, 2007). On the biomedical front, the investigation into the structure-related antioxidant, microbiological, and cytotoxic activity of selected carboxylic acids derived from plants further demonstrates the potential of chemical compounds in developing new therapeutic agents (Godlewska-Żyłkiewicz et al., 2020).
Future Directions
properties
IUPAC Name |
N-[3-(6-oxopyridazin-1-yl)propyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c19-14-3-1-7-17-18(14)8-2-6-16-15(20)11-4-5-12-13(9-11)22-10-21-12/h1,3-5,7,9H,2,6,8,10H2,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYFNAFWOREDME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCCN3C(=O)C=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

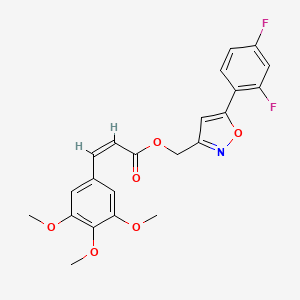
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2365028.png)

![(2S)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B2365032.png)

![2-Methyl-4-[4-(1-methylimidazol-2-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2365036.png)
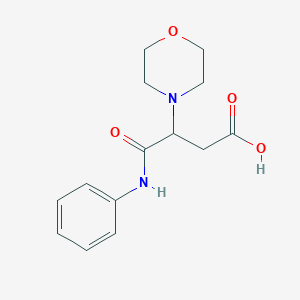
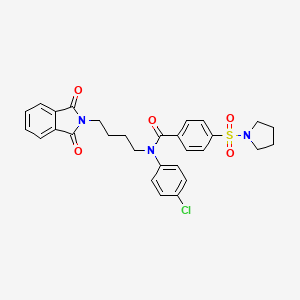
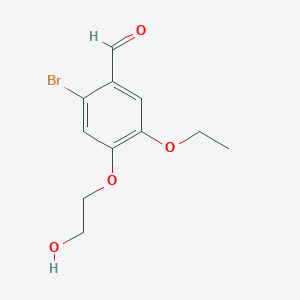


![5-(2-methoxyethyl)-7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2365046.png)
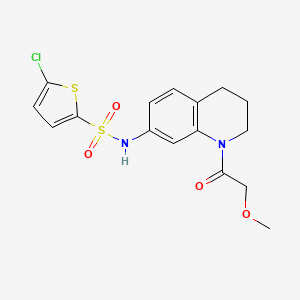
![2-(3,4-Dimethoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide](/img/structure/B2365048.png)